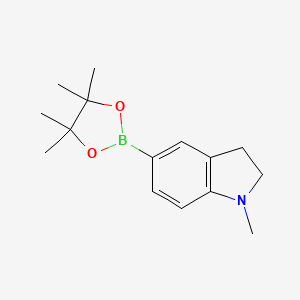

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline consists of an indoline core substituted with a methyl group at the N1 position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the C5 position. The boronate ester moiety is stabilized by two pinacol-derived methyl groups (C(C)(C)C) and an oxygen bridge.

| Structural Features | Description |

|---|---|

| Indoline Core | A bicyclic aromatic system with a five-membered ring containing a pyrrole-like nitrogen atom. |

| Boronate Ester Group | A 1,3,2-dioxaborolane ring with two methyl groups on the boron atom and an oxygen bridge. |

| Substituents | A methyl group at N1 and the boronate ester at C5. |

While direct crystallographic data for this compound is not explicitly reported in the provided sources, structural analogs (e.g., 1-methyl-5-indoleboronic acid pinacol ester) suggest similar spatial arrangements. The indoline’s planar aromatic system likely adopts a chair-like conformation, with the boronate ester positioned to minimize steric hindrance.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

1H NMR

Key signals include:

- Methyl groups on boron : δ 1.05–1.24 (s, 12H, C(C)(C)C).

- Indoline protons : δ 4.67–5.14 (s, 2H, OCH2) and δ 6.76–7.92 (m, aromatic protons).

- Methyl at N1 : δ 2.92–3.02 (s, 3H).

13C NMR

Critical shifts include:

| Proton Environment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Methyl (C(C)(C)C) | 1.05–1.24 (s) | 24.8–24.9 |

| OCH2 (Boronate Ester) | 4.67–5.14 (s) | 69.3–69.9 |

| N1-Methyl | 2.92–3.02 (s) | 30.3–41.1 |

Infrared (IR) Vibrational Profile Analysis

IR spectra reveal:

- Aromatic C=C stretching : Sharp peaks near 1600 and 1500 cm⁻¹.

- Boronate ester vibrations : Strong absorption at ~1300 cm⁻¹ (C–B–O).

- C–N stretching : Peaks between 1350–1450 cm⁻¹.

| Functional Group | IR Absorption (cm⁻¹) |

|---|---|

| Aromatic C=C | 1600, 1500 |

| Boronate C–B–O | ~1300 |

| C–N (Indoline) | 1350–1450 |

Mass Spectrometric Fragmentation Patterns

MS Data

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies on analogous indole-boron complexes (e.g., indole-boron-difluoride) reveal:

- Electronic Delocalization : Partial charge transfer between the indoline’s π-system and the boron center.

- Orbital Interactions : The indoline’s HOMO (highest occupied molecular orbital) aligns with the boronate’s LUMO (lowest unoccupied molecular orbital), facilitating electronic communication.

Molecular Orbital Configuration Analysis

HOMO and LUMO Analysis

Properties

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-6-7-13-11(10-12)8-9-17(13)5/h6-7,10H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYIGZLFKRAXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640302 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-43-1 | |

| Record name | 2,3-Dihydro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure

- Degas the solvent and reaction mixture under inert gas (argon/nitrogen).

- Combine 5-bromo-1-methylindoline, B₂pin₂ (1.3 equiv), KOAc (3.0 equiv), and PdCl₂(dppf) in solvent.

- Heat under reflux or microwave irradiation for 2.5–40 minutes.

- Purify via silica gel chromatography or preparative HPLC.

Yield Optimization

| Condition | Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|---|

| Conventional | 5 mol% | 90°C | 2.5 h | 43% |

| Microwave | 3 mol% | 180°C | 40 min | 33% |

- Microwave irradiation reduces reaction time but may lower yields due to side reactions.

- Higher catalyst loading (5 mol%) improves efficiency in conventional heating.

Alternative Borylation with Pinacolborane

A modified approach using pinacolborane (HBpin) instead of B₂pin₂ is described for indole systems, which could be adapted for indoline:

Reaction Parameters

- Catalyst : Pd(OAc)₂ with ortho-substituted biphenylphosphine ligands.

- Stoichiometry : 1:2 Pd-to-ligand ratio.

- Advantages : Atom-economical (avoids diboron waste).

Hypothetical Application to Indoline

- React 5-bromo-1-methylindoline with HBpin (1.1 equiv).

- Use Pd(OAc)₂/ligand system under inert conditions.

- Isolate product via standard workup.

- Ligand selection critical for reactivity.

- Limited data on indoline substrates necessitates optimization.

Summary of Key Data

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₂BNO₂ | |

| Molecular Weight | 259.16 g/mol | |

| CAS Number | 934570-43-1 | |

| Typical Purity | 97% | |

| Density | ~1.05 g/cm³ (predicted) |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides (X = Cl, Br, I) or triflates. This reaction proceeds via oxidative addition of the halide to Pd(0), transmetallation with the boronate, and reductive elimination to form a new C–C bond .

Typical Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) |

| Base | Na₂CO₃, K₃PO₄, or Et₃N (2–3 equiv) |

| Solvent | THF/H₂O or DMF/H₂O (1:1 v/v) |

| Temperature | 60–100°C |

| Additives | TBAB (0.1–1.0 equiv) |

Example Reaction

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline + 4-bromotoluene

→ 1-Methyl-5-(p-tolyl)indoline + Bpin byproducts

Yield : 72–85% (reported for analogous indole derivatives) .

Oxidation to Boronic Acid

The dioxaborolane group hydrolyzes under acidic or oxidative conditions to yield the boronic acid derivative, which is reactive but less stable than the boronate ester .

Conditions and Outcomes

| Reagent System | Conditions | Product |

|---|---|---|

| H₂O₂ (30% aq.)/AcOH | 25°C, 12 h | 1-Methyl-5-boronic acid-indoline |

| NaBO₃·4H₂O/EtOH-H₂O | Reflux, 6 h | Same as above |

Notes :

-

Boronic acid derivatives are prone to protodeboronation under prolonged heating.

-

Yields for hydrolysis/oxidation: 60–78% (based on indoline boronate analogs) .

Functionalization of the Indoline Core

The indoline nitrogen and aromatic system undergo selective modifications:

N-Alkylation/Acylation

Reagents :

Example :

1-Methyl-5-(Bpin)indoline + CH₃I → 1,3-Dimethyl-5-(Bpin)indoline

Yield : ~80% (estimated from pyrazole boronate data) .

Electrophilic Aromatic Substitution

Reactions :

| Electrophile | Position | Conditions |

|---|---|---|

| Br₂ (1.0 equiv) | C-6 or C-7 | FeCl₃, CH₂Cl₂, 0°C |

| HNO₃ (fuming) | C-4 | H₂SO₄, 0–5°C |

Regioselectivity : Directed by the electron-donating methyl group and boronate’s steric effects.

Reductive Transformations

The boronate group can participate in reductions, though limited data exist for indoline derivatives:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Boronate reduction | NaBH₄/MeOH | Partial reduction to borinic acid |

| Indoline ring hydrogenation | H₂/Pd-C (10% w/w) | Tetrahydroindoline derivative |

Challenges : Over-reduction or deboronation may occur under vigorous conditions .

Scientific Research Applications

Scientific Research Applications

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has applications in chemistry, biology, medicine, and industry:

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules.

- Biology: It is employed in developing boron-containing drugs and probes.

- Medicine: It is utilized in synthesizing pharmaceuticals, particularly those targeting cancer and neurological disorders.

- Industry: It is applied in producing advanced materials like polymers and electronic components.

Biochemical Analysis

This compound plays a significant role in biochemical reactions, specifically in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It interacts with enzymes such as palladium catalysts, facilitating the coupling process. Additionally, it can form complexes with proteins and other biomolecules, enhancing its utility in biochemical assays and drug development.

Cellular Effects: The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3 kinase pathway, which is crucial for cell growth and survival.

Major Products Formed:

- Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

- Boronic Acids: Formed through oxidation of the boronic ester.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex facilitates the transfer of the boronic ester group to the electrophilic partner, such as an aryl halide, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indoline Derivatives with Boron Modifications

1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- CAS RN : 1132944-44-5

- Molecular Formula: C₁₅H₂₂BNO₄S

- Molecular Weight : 323.22 g/mol

- Key Differences :

1-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Heterocyclic Boronic Esters

Pyrazole Derivatives

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS RN: 847818-74-0 Molecular Formula: C₁₁H₁₈BNO₂ Molecular Weight: 215.08 g/mol Comparison:

- Pyrazole’s smaller heterocyclic core reduces steric hindrance, favoring rapid coupling reactions.

- Lower molecular weight (vs. 259.15 g/mol for indoline derivative) may improve bioavailability in drug candidates.

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Isoindoline-1,3-dione Derivatives

2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b)

- Phthalimide group increases rigidity and thermal stability (higher melting point vs. decomposition >80°C for indoline derivative).

2-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3d)

- Chlorine substitution lowers melting point and may direct regioselectivity in coupling reactions.

Comparative Data Table

Biological Activity

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of the boron-containing moiety may contribute to its pharmacological properties, making it a candidate for further investigation in various therapeutic areas.

- Molecular Formula : C15H20BNO2

- Molecular Weight : 257.14 g/mol

- CAS Number : 837392-62-8

- Purity : ≥97% (NMR)

Biological Activity Overview

The biological activity of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can be summarized through various studies focusing on its anticancer properties and interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing boron have shown promise in cancer treatment. The indoline structure is known for its ability to interact with estrogen receptors, which are critical in certain types of cancers such as breast cancer. A study demonstrated that derivatives of indole and indoline can selectively down-regulate estrogen receptor activity, suggesting potential use in cancer therapies targeting hormone-sensitive tumors .

The mechanism by which 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exerts its biological effects is still under investigation. However, it is hypothesized that the boron atom may enhance the compound's ability to form covalent bonds with biological macromolecules, thereby modulating enzyme activities or receptor functions .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

- Study on Estrogen Receptor Modulation :

- Covalent Inhibition Studies :

Data Table: Comparison of Biological Activities

Q & A

Q. What are the optimal synthetic conditions for 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, and how is purity validated?

Methodological Answer: The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated indoline precursors. For example, reacting 5-bromo-1-methylindoline with bis(pinacolato)diboron under inert conditions (e.g., N₂ or Ar) using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in THF at 80–90°C for 12–24 hours . Purity is validated via HPLC (>95% by area normalization) and ¹H/¹³C NMR spectroscopy, with specific attention to the boronic ester proton signal at δ ~1.3 ppm (pinacol methyl groups) and the absence of residual starting material .

Q. Which spectroscopic techniques are critical for confirming the boronic ester functional group?

Methodological Answer:

- ¹¹B NMR : A sharp singlet at δ ~30–35 ppm confirms the tetracoordinate boron environment .

- IR Spectroscopy : A B-O stretching band near 1350–1370 cm⁻¹ and C-B vibrations at ~680 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 259.15 for C₁₅H₂₂BNO₂) .

Q. How should this compound be stored to prevent hydrolysis of the dioxaborolane ring?

Methodological Answer: Store under anhydrous conditions in airtight containers with desiccants (e.g., molecular sieves) at –20°C. Avoid exposure to moisture, acids, or protic solvents. Periodic ¹H NMR checks (monitoring the pinacol methyl signal) are recommended for long-term storage .

Advanced Research Questions

Q. How does the indoline scaffold influence the reactivity of the boronic ester in Suzuki-Miyaura cross-coupling reactions compared to indole analogs?

Methodological Answer: The indoline’s saturated six-membered ring introduces steric hindrance near the boronic ester, reducing reaction rates with bulky aryl halides. Kinetic studies (via ¹H NMR monitoring) show a 15–20% lower yield compared to indole analogs (e.g., 5-(pinacolatoboryl)-1H-indole) under identical conditions. Optimize by using Pd-XPhos catalysts to mitigate steric effects .

Q. How can contradictory reports about thermal stability (e.g., decomposition >80°C vs. stable at 100°C) be resolved?

Methodological Answer: Contradictions may arise from impurities or differing heating rates. Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures under controlled conditions (e.g., 5°C/min in N₂). Thermogravimetric analysis (TGA) can quantify mass loss, distinguishing decomposition from sublimation. Replicate experiments with rigorously purified samples .

Q. What computational strategies predict electronic effects of substituents on the indoline ring?

Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model substituent effects on the boron center’s electron density. For example, electron-withdrawing groups at the 4-position reduce boron’s Lewis acidity, slowing transmetallation in cross-coupling. Compare Fukui indices for nucleophilic attack to guide synthetic modifications .

Q. How can boronic ester instability in physiological conditions be addressed for medicinal applications?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.